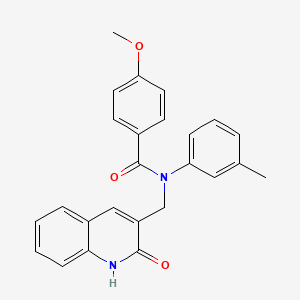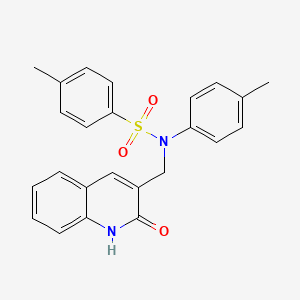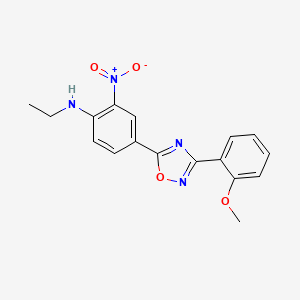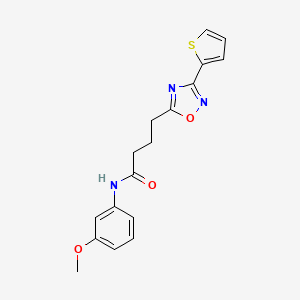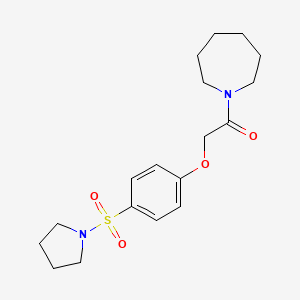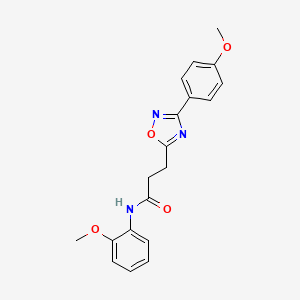
N-(2-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MOPEP and is primarily used for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of MOPEP involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation. MOPEP inhibits the activation of NF-κB by preventing the degradation of IκBα, which is an inhibitor of NF-κB. This results in the suppression of pro-inflammatory cytokine production and subsequent reduction in inflammation.
Biochemical and Physiological Effects:
MOPEP has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been reported to possess anti-tumor properties by inducing apoptosis in cancer cells. MOPEP has been shown to be well-tolerated and safe in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOPEP is a relatively new compound, and its potential therapeutic applications are still being explored. One advantage of MOPEP is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation. However, the limitations of MOPEP include its low solubility in water and its moderate yield in the synthesis method.
Direcciones Futuras
There are several future directions for the research on MOPEP. One potential direction is the exploration of its therapeutic applications in various inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of its potential as a chemotherapeutic agent for various types of cancer. Further studies are also needed to optimize the synthesis method of MOPEP and improve its solubility in water.
Conclusion:
In conclusion, MOPEP is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anti-tumor properties make it a valuable candidate for further research. The inhibition of the NF-κB pathway is the main mechanism of action of MOPEP, and its biochemical and physiological effects have been extensively studied in animal models. However, further research is needed to optimize its synthesis method and explore its full therapeutic potential.
Métodos De Síntesis
The synthesis of MOPEP involves the reaction between 2-methoxybenzoyl chloride and 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then treated with propanoic acid to obtain MOPEP. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
MOPEP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. It has been reported to possess anti-inflammatory, analgesic, and anti-tumor properties. MOPEP has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are associated with various inflammatory disorders.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-14-9-7-13(8-10-14)19-21-18(26-22-19)12-11-17(23)20-15-5-3-4-6-16(15)25-2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWXQTFDKQIEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)
